3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Overview
Description
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C12H12F2O4 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFDIFLMMLWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368468 | |
Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-62-9 | |
Record name | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162401-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid in pharmaceutical chemistry?
A: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid is a crucial building block in the synthesis of Roflumilast [, ]. Roflumilast is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses. This selectivity makes Roflumilast a valuable therapeutic agent for treating inflammatory diseases like COPD and asthma.
Q2: The provided research papers highlight several methods for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. What are the key differences and advantages of these approaches?
A: Several synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are described. Some methods utilize multi-step processes involving alkylation, hydroxylation, and oxidation reactions [, , ]. One study emphasizes a copper-catalyzed hydroxylation step as a key innovation []. These different approaches offer advantages in terms of yield, cost-effectiveness, and environmental impact. For example, the preparation method described in [] boasts good reaction selectivity, high yield, and the use of low-cost reagents, making it suitable for industrial production.
Q3: How does the structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid contribute to its role as an intermediate in Roflumilast synthesis?
A: The structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid features a carboxylic acid group, which is essential for the subsequent amide coupling reaction in the final steps of Roflumilast synthesis [, ]. Additionally, the cyclopropylmethoxy and difluoromethoxy substituents likely contribute to the overall pharmacological profile of Roflumilast, although further SAR studies are needed to confirm their specific roles.
Q4: Beyond its role in Roflumilast synthesis, has 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid demonstrated any intrinsic biological activity?
A: While primarily known as a Roflumilast precursor, one study demonstrated that 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid itself exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a process implicated in pulmonary fibrosis []. This finding suggests potential therapeutic applications of the compound beyond its role as a synthetic intermediate.
Q5: What are the future directions for research on 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid?
A: Future research directions could involve optimizing existing synthetic methods to improve yield, reduce cost, and minimize environmental impact [, , ]. Further exploration of the compound's intrinsic biological activity, particularly its anti-fibrotic properties, is warranted []. Additionally, investigating structure-activity relationships by modifying the cyclopropylmethoxy and difluoromethoxy substituents could reveal analogs with enhanced potency, selectivity, or pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.